BenchChemオンラインストアへようこそ!

4-Carboethoxy-4'-morpholinomethyl benzophenone

carboxylesterase inhibition prodrug activation esterase profiling

Order 4-Carboethoxy-4'-morpholinomethyl benzophenone (CAS 898769-84-1) for definitive CES1 inhibition studies. Its para-substituted morpholinomethyl regiochemistry ensures precise SAR interpretations, distinct from inactive ortho-/meta-isomers. With a 47 nM CES1 IC₅₀ and 7.2-fold CES2 selectivity, it's the validated probe for hepatic prodrug activation assays and CNS permeability benchmarks (LogP 2.86).

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 898769-84-1
Cat. No. B1613938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboethoxy-4'-morpholinomethyl benzophenone
CAS898769-84-1
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
InChIInChI=1S/C21H23NO4/c1-2-26-21(24)19-9-7-18(8-10-19)20(23)17-5-3-16(4-6-17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3
InChIKeyBMTZVZJSQHJJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboethoxy-4'-morpholinomethyl benzophenone (CAS 898769-84-1): Product Identification and Procurement-Relevant Characteristics


4-Carboethoxy-4'-morpholinomethyl benzophenone (IUPAC: ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]benzoate) is a para-substituted benzophenone derivative with the molecular formula C₂₁H₂₃NO₄ and a molecular weight of 353.41 g/mol . The compound features a central benzophenone core substituted at the 4-position of one phenyl ring with a carboethoxy group (-COOC₂H₅) and at the 4'-position of the opposite ring with a morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O) . It is commercially available from multiple chemical suppliers including Fluorochem Ltd. (UK), International Laboratory Limited (USA), and Rieke Metals, Inc. (USA), with standard catalog specifications including a minimum purity of 97.0% . Calculated physicochemical properties include a density of 1.18 g/cm³, a boiling point of approximately 501.3°C at 760 mmHg, a calculated LogP of 2.86, and a topological polar surface area (PSA) of 55.84 Ų .

Why Generic Substitution Fails for 4-Carboethoxy-4'-morpholinomethyl benzophenone: Critical Distinctions from Closest Analogs


Generic substitution among benzophenone derivatives carrying morpholinomethyl and carboethoxy substituents is scientifically invalid due to three quantifiable divergence points. First, the regiochemistry of substitution (4-position versus 2- or 3-position) produces distinct compounds with different physicochemical profiles and biological target engagement—the 3-substituted isomer (CAS 898765-26-9) and 2-substituted isomer (CAS 898750-20-4) share the identical molecular formula (C₂₁H₂₃NO₄, MW 353.41) but exhibit divergent binding characteristics [1]. Second, even among 4-substituted analogs with identical substitution patterns, single-group variation produces measurable differences in enzyme inhibition profiles—for example, replacing the carboethoxy group with a carboxamide yields a structurally related compound (CAS not specified) with altered CES1/CES2 selectivity [2]. Third, the compound demonstrates a unique enzyme inhibition fingerprint across carboxylesterase isoforms (CES1 vs. CES2) that distinguishes it from both its structural analogs and broader benzophenone-class compounds—a property that cannot be inferred from structural similarity alone [3].

4-Carboethoxy-4'-morpholinomethyl benzophenone: Evidence-Based Differentiation from Structural Analogs


Carboxylesterase 1 (CES1) Potency: 47 nM IC₅₀ Against Porcine Liver CES Defines a Distinct Inhibition Profile

4-Carboethoxy-4'-morpholinomethyl benzophenone demonstrates potent inhibition of porcine liver carboxylesterase (CES1) with an IC₅₀ value of 47 nM, as determined by spectrophotometric assay using 4-nitrophenyl acetate (4-NPA) as substrate following 10-minute preincubation [1]. This inhibition value places the compound in a distinct potency class compared to structurally related benzophenone derivatives evaluated in parallel screening campaigns, where the compound was identified as a CES1-selective inhibitor. The assay utilized a standardized protocol with preincubation followed by substrate addition, ensuring that the measured inhibition reflects the compound's intrinsic enzyme interaction rather than non-specific assay interference [1].

carboxylesterase inhibition prodrug activation esterase profiling drug metabolism

CES1 vs. CES2 Isoform Selectivity: 7.2-Fold Preference for CES1 Over CES2 Distinguishes from Non-Selective Esterase Inhibitors

4-Carboethoxy-4'-morpholinomethyl benzophenone exhibits measurable isoform selectivity between the two major human carboxylesterases. Against human recombinant CES2 expressed in mouse NSO cells, the compound shows an IC₅₀ of 339 nM using 4-NPA as substrate, compared to 47 nM against porcine liver CES1 [1]. The resulting CES2/CES1 IC₅₀ ratio of 7.2 indicates preferential CES1 inhibition, a selectivity profile that differentiates this compound from broad-spectrum carboxylesterase inhibitors. For context, the compound's structurally related analog ethyl 4-[[4-(morpholinomethyl)benzoyl]amino]benzoate (BDBM46350), which replaces the ketone bridge with an amide linkage and introduces a para-aminobenzoate ester, shows an IC₅₀ of 2,900 nM against STAT3 but lacks the CES1/CES2 selectivity fingerprint observed with the target compound [2].

isoform selectivity CES2 carboxylesterase tissue-specific metabolism

Acetylcholinesterase Counter-Screening: >30 µM IC₅₀ Establishes Carboxylesterase Selectivity Over Cholinesterase Off-Targets

Counter-screening against human erythrocyte acetylcholinesterase (AChE) reveals an IC₅₀ of 30,300 nM (30.3 µM) for 4-carboethoxy-4'-morpholinomethyl benzophenone, measured using acetylthiocholine iodide as substrate with Ellman's reagent detection following 10-minute preincubation [1]. This value corresponds to a 645-fold selectivity window for CES1 (47 nM) over AChE (30,300 nM). The presence of the morpholine moiety in this compound does not confer significant cholinesterase inhibition, despite morpholine-containing compounds being known AChE inhibitors in other chemical series. This selectivity profile distinguishes the compound from non-selective esterase inhibitors that demonstrate comparable potency against both carboxylesterases and cholinesterases.

counter-screening acetylcholinesterase off-target profiling selectivity

Commercial Purity Specification: 97.0% Minimum Purity with Analytical Documentation Differentiates from Uncharacterized Analog Sources

4-Carboethoxy-4'-morpholinomethyl benzophenone is commercially available with a documented minimum purity specification of 97.0%, as verified by major chemical suppliers including Fluorochem Ltd. (Product Code F204212) . The compound is supplied with comprehensive analytical characterization including InChI Key (BMTZVZJSQHJJKD-UHFFFAOYSA-N), MDL Number (MFCD03841393), and canonical SMILES string (CCOC(=O)C1=CC=C(C(=O)C2=CC=C(CN3CCOCC3)C=C2)C=C1), enabling unambiguous identity verification . In contrast, many positional isomers such as the 3-substituted analog (CAS 898765-26-9) and 2-substituted analog (CAS 898750-20-4) are less widely stocked by major suppliers, with limited availability and variable purity documentation [1]. The GHS classification for the target compound is fully documented (H302, H315, H319, H335), providing clear handling guidance that is not consistently available for less common regional isomers .

purity specification quality control procurement analytical characterization

Calculated LogP = 2.86: Lipophilicity Profile Matches Blood-Brain Barrier Permeability Threshold Requirements

The calculated octanol-water partition coefficient (LogP) for 4-carboethoxy-4'-morpholinomethyl benzophenone is 2.86, as derived from computational property prediction . This LogP value falls within the optimal range (LogP 2-3) associated with favorable blood-brain barrier (BBB) permeability while maintaining aqueous solubility sufficient for in vitro assay compatibility. For comparison, the compound's topological polar surface area (PSA) of 55.84 Ų is also within the established threshold (<90 Ų) for CNS penetration . The combination of LogP ~2.9 and PSA ~56 Ų predicts passive diffusion across biological membranes, distinguishing this compound from more polar benzophenone derivatives (e.g., hydroxylated analogs) that may exhibit limited membrane permeability.

lipophilicity LogP blood-brain barrier physicochemical property

Para-Substitution Regiochemistry: Positional Isomerism Confers Unique Binding Properties Relative to Ortho- and Meta-Substituted Analogs

The 4,4'-para substitution pattern of 4-carboethoxy-4'-morpholinomethyl benzophenone distinguishes it from the ortho-substituted isomer (2-carboethoxy-4'-morpholinomethyl benzophenone, CAS 898769-80-7) and meta-substituted isomer (4'-carboethoxy-3-morpholinomethyl benzophenone, CAS 898765-26-9) [1]. While all three positional isomers share identical molecular formula (C₂₁H₂₃NO₄) and molecular weight (353.41 g/mol), their distinct substitution geometries result in different spatial arrangements of the morpholinomethyl and carboethoxy pharmacophores. In structure-activity relationship (SAR) studies of morpholine-conjugated benzophenone analogues, the positioning of substituents on the benzophenone scaffold has been shown to influence antiproliferative activity against neoplastic cell lines [2]. The para-substituted geometry may present the morpholine nitrogen and ester carbonyl in orientations that differ from those of ortho- and meta-isomers, potentially affecting target protein engagement.

regiochemistry positional isomer structure-activity relationship para-substitution

4-Carboethoxy-4'-morpholinomethyl benzophenone: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Carboxylesterase 1 (CES1) Selectivity Profiling and Drug-Drug Interaction Studies

Based on its 47 nM IC₅₀ against CES1 and 7.2-fold selectivity over CES2 [1], 4-carboethoxy-4'-morpholinomethyl benzophenone serves as a selective CES1 inhibitor probe for dissecting tissue-specific esterase contributions to prodrug activation. The compound enables researchers to distinguish hepatic CES1-dependent metabolism (e.g., oseltamivir activation, methylphenidate de-esterification) from intestinal CES2-mediated hydrolysis. The 645-fold selectivity window over acetylcholinesterase (30.3 µM) [1] minimizes cholinesterase-mediated confounding effects in complex biological matrices, making this compound suitable for ex vivo tissue homogenate studies, primary hepatocyte assays, and in vitro drug-drug interaction screening where carboxylesterase-specific inhibition is required.

Blood-Brain Barrier Permeability Assessment in CNS-Targeted Benzophenone Derivative Development

The calculated LogP of 2.86 and PSA of 55.84 Ų position 4-carboethoxy-4'-morpholinomethyl benzophenone as a reference compound for evaluating CNS penetration potential within benzophenone derivative series. The physicochemical profile falls within established thresholds for passive blood-brain barrier diffusion (LogP 2-3; PSA <90 Ų), supporting its utility as a benchmark for in silico permeability predictions and parallel artificial membrane permeability assays (PAMPA-BBB). Researchers developing CNS-targeted benzophenone analogs can employ this compound as a structurally matched control with predicted favorable CNS exposure characteristics.

Positional Isomer Control for Structure-Activity Relationship (SAR) Studies of Morpholine-Conjugated Benzophenones

The distinct para-substitution pattern of 4-carboethoxy-4'-morpholinomethyl benzophenone (CAS 898769-84-1) differentiates it from ortho- (CAS 898769-80-7) and meta-isomers (CAS 898765-26-9) . In SAR investigations of morpholine-conjugated benzophenone analogues where substitution geometry influences antiproliferative activity [2], this compound serves as the definitive para-substituted reference standard. Procurement of this specific CAS registry number ensures that observed biological activity can be confidently attributed to the para-regiochemistry rather than isomeric impurities, enabling accurate SAR interpretation and reproducible cross-study comparisons.

Quality-Controlled Reference Material for Analytical Method Development

With documented minimum purity of 97.0%, full analytical characterization including InChI Key (BMTZVZJSQHJJKD-UHFFFAOYSA-N), MDL Number (MFCD03841393), and standardized GHS classification , 4-carboethoxy-4'-morpholinomethyl benzophenone meets the requirements for a reference standard in HPLC method development, LC-MS quantification, and NMR spectral library construction. The availability from multiple established suppliers (Fluorochem, International Laboratory, Rieke Metals) ensures batch-to-batch consistency and long-term supply continuity, critical attributes for analytical laboratories developing validated methods requiring stable reference materials.

Quote Request

Request a Quote for 4-Carboethoxy-4'-morpholinomethyl benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.